methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride typically involves the reaction of 4-methoxytetrahydro-2H-pyran-4-ylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structure but different pharmacological properties.
Mexiletine: Another compound structurally related to lidocaine, used as an antiarrhythmic agent.
Uniqueness
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
2375269-00-2 |
---|---|
Molecular Formula |
C9H18ClNO4 |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
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